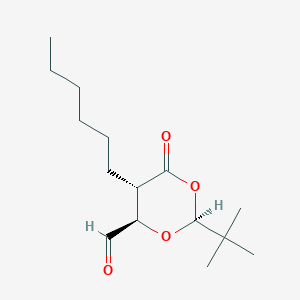

1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, (2S,4R,5S)-

Description

This compound is a stereochemically defined derivative of 1,3-dioxane-4-carboxaldehyde, featuring a tert-butyl (2-(1,1-dimethylethyl)) group, a hexyl chain at position 5, and a ketone (6-oxo) substituent. Its stereochemistry is specified as (2S,4R,5S), which influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C15H26O4 |

|---|---|

Molecular Weight |

270.36 g/mol |

IUPAC Name |

(2S,4R,5S)-2-tert-butyl-5-hexyl-6-oxo-1,3-dioxane-4-carbaldehyde |

InChI |

InChI=1S/C15H26O4/c1-5-6-7-8-9-11-12(10-16)18-14(15(2,3)4)19-13(11)17/h10-12,14H,5-9H2,1-4H3/t11-,12-,14-/m0/s1 |

InChI Key |

LOPJFIFUXMZFHV-OBJOEFQTSA-N |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](O[C@@H](OC1=O)C(C)(C)C)C=O |

Canonical SMILES |

CCCCCCC1C(OC(OC1=O)C(C)(C)C)C=O |

Origin of Product |

United States |

Biological Activity

1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, commonly referred to as a dioxane derivative, is a compound of interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxane ring structure with specific substituents that influence its biological activity. The stereochemistry at the C2, C4, and C5 positions contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of dioxane derivatives against various bacterial strains. For instance:

- Tested Strains : The compound was evaluated against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Bacillus cereus.

- Minimum Inhibitory Concentrations (MICs) : The MIC values ranged significantly depending on the strain. For example, one derivative exhibited an MIC of 12.4 μM against E. coli .

Table 1: Antimicrobial Activity of Dioxane Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 1f | E. coli | 12.4 |

| 3e | Bacillus subtilis | 15.0 |

| 3h | Staphylococcus aureus | 18.5 |

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines including HeLa (cervical cancer), K562 (leukemia), and A549 (lung cancer). Notable findings include:

- Cytotoxicity : The compound showed significant cytotoxicity with IC50 values of 15.7 μM for HeLa cells, indicating a promising therapeutic potential .

- Selectivity Index : The selectivity index for the most active derivatives was calculated, showing values such as 4.8 for HeLa cells and 4.3 for A549 cells .

Table 2: Anticancer Activity of Dioxane Derivatives

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa | 15.7 | 4.8 |

| K562 | 20.8 | - |

| A549 | 21.8 | 4.3 |

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding affinities of the dioxane derivatives to key biological targets such as DNA and topoisomerases.

- Binding Affinities : Compounds showed strong binding affinities to E. coli Gyrase B and topoisomerase II beta, suggesting mechanisms through which these compounds exert their antimicrobial and anticancer effects .

Case Studies

A significant study involved the exposure of BDF-1 mice to various concentrations of a related compound, 1,4-Dioxane (a structural analog), revealing insights into its hepatotoxicity and potential carcinogenic effects. Key findings included:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to three analogs from the evidence:

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| 1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, (2S,4R,5S)- | Not Provided | Likely C₁₆H₂₈O₄ | tert-butyl, hexyl, oxo | Defined (2S,4R,5S) |

| 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | 6195-62-6 | C₁₁H₁₂O₄ | Phenyl, hydroxy | Not specified |

| 1,3-Dioxane-4-carboxaldehyde, 6-hexyl-2,2-dimethyl-, trans- | 150968-97-1 | C₁₃H₂₄O₃ | Hexyl, dimethyl | Trans configuration |

Key Observations :

- Hydrophobicity : The hexyl and tert-butyl groups in the target compound enhance lipophilicity compared to the phenyl/hydroxy analog (C₁₁H₁₂O₄), which may exhibit higher solubility in polar solvents .

- Reactivity : The 6-oxo group introduces electrophilic character, distinguishing it from the 5-hydroxy analog (6195-62-6) and the dimethyl analog (150968-97-1), which lack ketone functionality .

Physicochemical Properties (Inferred)

| Property | Target Compound | 5-Hydroxy-2-phenyl- (6195-62-6) | 6-Hexyl-2,2-dimethyl- (150968-97-1) |

|---|---|---|---|

| Molecular Weight | ~284.4 g/mol (estimated) | 208.21 g/mol | 228.33 g/mol |

| Polarity | Moderate (oxo, carboxaldehyde) | High (hydroxy, phenyl) | Low (dimethyl, hexyl) |

| Likely Stability | Sensitive to nucleophiles | Prone to oxidation (hydroxy) | Stable (alkyl substituents) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.